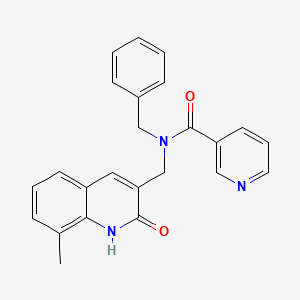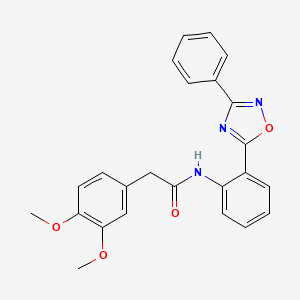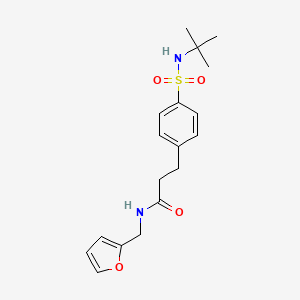
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. It belongs to the class of drugs known as kinase inhibitors, which are designed to target specific enzymes involved in cell growth and proliferation. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide inhibits the activity of BTK by binding to a specific site on the enzyme and preventing its activation. BTK plays a critical role in B-cell signaling pathways, which are essential for the survival and proliferation of B-cells. By inhibiting BTK, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide can block these pathways and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has been shown to inhibit the growth and survival of several types of cancer cells, including those derived from B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has also been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab, by blocking B-cell signaling pathways that can lead to drug resistance.
实验室实验的优点和局限性
The advantages of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide for lab experiments include its specificity for BTK and its potent inhibitory activity against several other kinases involved in cancer cell proliferation and survival. The limitations of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide include its potential toxicity and off-target effects, which can limit its therapeutic efficacy and require careful monitoring in clinical trials.
未来方向
For research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide include further preclinical and clinical studies to evaluate its efficacy and safety in the treatment of various types of cancer. These studies may also explore the potential of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide in combination with other drugs or therapies to enhance its therapeutic efficacy and overcome drug resistance. Additionally, further research may be needed to elucidate the mechanisms of action of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide and its effects on other signaling pathways involved in cancer cell proliferation and survival.
合成方法
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide involves several steps, starting with the reaction of furan-2-ylmethanol with 3-(4-bromophenyl)propanoic acid to form the corresponding ester. This ester is then reacted with tert-butylamine and sulfur dioxide to form the tert-butyl sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 4-aminobenzenesulfonamide to form 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide.
科学研究应用
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has been extensively studied for its potential application in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of several kinases that are involved in cancer cell proliferation and survival. In particular, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell signaling pathways that are dysregulated in several types of B-cell malignancies.
属性
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-18(2,3)20-25(22,23)16-9-6-14(7-10-16)8-11-17(21)19-13-15-5-4-12-24-15/h4-7,9-10,12,20H,8,11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLJDASRDGZSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

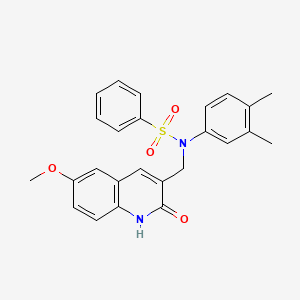
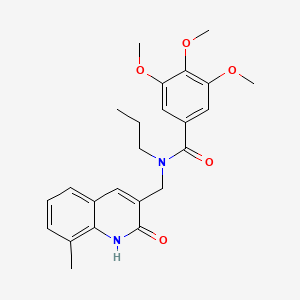
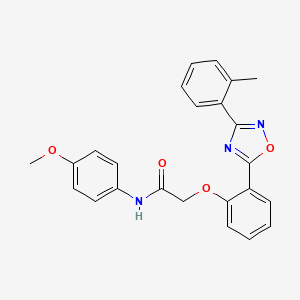
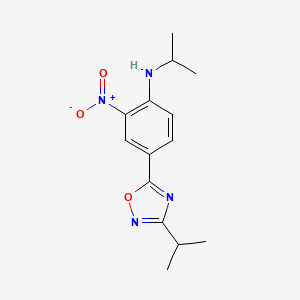

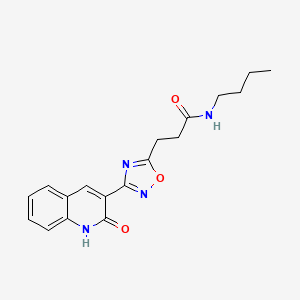
![N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7705188.png)
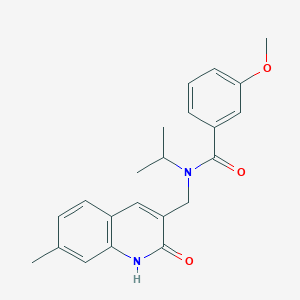
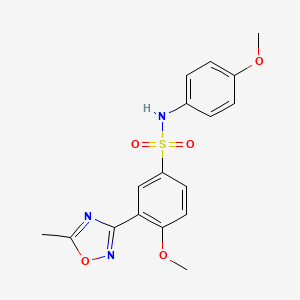
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7705204.png)
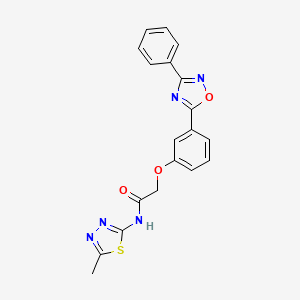
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705212.png)
